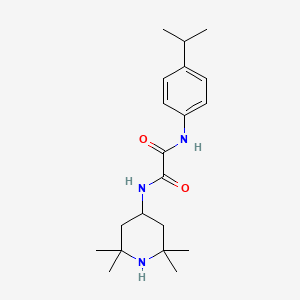

N-(4-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)oxamide

Description

N-(4-Isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)oxamide is a hindered amine derivative featuring an oxamide bridge linking a 4-isopropylphenyl group and a 2,2,6,6-tetramethylpiperidine (TMP) moiety. The TMP group is a hallmark of hindered amine light stabilizers (HALS), which scavenge free radicals generated by UV exposure in polymers .

Properties

Molecular Formula |

C20H31N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

N'-(4-propan-2-ylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |

InChI |

InChI=1S/C20H31N3O2/c1-13(2)14-7-9-15(10-8-14)21-17(24)18(25)22-16-11-19(3,4)23-20(5,6)12-16/h7-10,13,16,23H,11-12H2,1-6H3,(H,21,24)(H,22,25) |

InChI Key |

IIHBXIXVMMVPFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 2,2,6,6-Tetramethyl-4-Piperidone

The piperidylamine moiety is commonly prepared via reductive amination of 2,2,6,6-tetramethyl-4-piperidone. Using Raney nickel or palladium catalysts in solvent-free conditions or minimal water (<10% wt), this method achieves yields >95%.

Reaction conditions :

- Catalyst : Raney nickel (5–10% wt relative to substrate)

- Temperature : 80–120°C

- Pressure : 50–100 bar H₂

- Time : 6–12 hours

Electrochemical and Chemical Reduction Methods

Alternative routes include:

- Electrochemical synthesis : Utilizes aqueous HCl and lead cathodes, yielding 85–90% piperidinol.

- Chemical reduction : NaBH₄ or LiAlH₄ in THF, though lower yields (70–80%) are reported.

Oxamide Bridge Formation Strategies

Two-Step Coupling via Oxalyl Chloride

- Step 1 : React 4-isopropylphenylamine with oxalyl chloride to form N-(4-isopropylphenyl)oxamoyl chloride.

- Step 2 : Couple with 2,2,6,6-tetramethyl-4-piperidylamine in anhydrous toluene under N₂.

Optimized parameters :

| Parameter | Value |

|---|---|

| Solvent | Toluene or dichloromethane |

| Temperature | 0–5°C (Step 1); 25°C (Step 2) |

| Molar ratio | 1:1.1 (amine:oxalyl chloride) |

| Yield | 88–92% |

Transesterification-Based Coupling

Adapting methods from bis(piperidyl) sebacate synthesis, lithium amide (0.1–0.2% wt) catalyzes the reaction between dimethyl oxalate and amines in aliphatic hydrocarbon solvents (e.g., Exxon Naphtha No. 5).

Key data :

- Catalyst : LiNH₂ (0.1% wt)

- Solvent : Aliphatic hydrocarbon (80% wt of reactants)

- Temperature : 160°C

- Pressure : 400 mmHg (to remove methanol byproduct)

- Yield : 99.7%

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Oxalyl Chloride | High selectivity | Requires anhydrous conditions | 88–92% |

| Transesterification | Solvent tolerance, high yield | High temperature needed | >99% |

| Reductive Amination | Scalability | Specialized equipment | 95% |

Mechanistic Insights and Side Reactions

- Steric hindrance : The 2,2,6,6-tetramethyl group slows nucleophilic attack, necessitating excess amine (2.3:1 molar ratio) to drive reactions to completion.

- Byproduct formation : Incomplete oxamide bridging can yield mono-substituted oxamides, mitigated by stepwise addition of amines.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxamide group to amine groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

HIV Entry Inhibition

One of the most notable applications of this compound is its role as an inhibitor of HIV-1 entry. Research has demonstrated that derivatives of N-(4-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)oxamide exhibit potent inhibitory effects on the fusion of the HIV virus with host cells. Specifically, these compounds have been shown to block the interaction between the HIV envelope glycoprotein gp120 and the CD4 receptor on host cells. This mechanism prevents viral entry and replication without affecting other stages of the HIV life cycle, making it a promising candidate for further development as an antiviral agent .

Antiviral Properties

The antiviral properties extend beyond HIV; similar compounds have been evaluated for their efficacy against other viral infections. Their ability to inhibit viral entry mechanisms positions them as potential therapeutic agents for a range of viral pathogens.

Stabilizers in Polymers

This compound derivatives are also utilized as stabilizers in polymer formulations. These compounds help to enhance the thermal stability and longevity of polymers by preventing oxidative degradation during processing and application. The incorporation of such stabilizers is critical in industries where material durability is essential .

Photostabilizers

In addition to thermal stability, these compounds serve as photostabilizers that protect polymers from UV-induced degradation. This application is particularly relevant in outdoor applications where materials are exposed to sunlight for extended periods.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals. Toxicological assessments indicate that while some derivatives exhibit low acute toxicity, further studies are necessary to evaluate chronic exposure effects and potential environmental impacts .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide involves its interaction with specific molecular targets. The oxamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

- N-(4-Bromophenyl)-N'-(TMP)Oxamide ():

This analog replaces the isopropyl group with a bromine atom. The electron-withdrawing bromine may reduce electron density at the phenyl ring, altering radical scavenging efficiency. Halogenation can enhance photostability but may increase environmental persistence or toxicity . - N-(4-Chlorophenyl)-N'-(TMP)Ethanediamide ():

Substitution with chlorine introduces similar electronic effects. Chlorinated HALS are less common due to regulatory concerns over halogenated compounds, but they may offer superior UV resistance in specific polymer matrices .

Key Differences :

| Property | Target Compound (Isopropyl) | Bromophenyl Analog | Chlorophenyl Analog |

|---|---|---|---|

| Substituent Electronic Effect | Electron-donating | Electron-withdrawing | Electron-withdrawing |

| Environmental Impact | Likely lower toxicity | Higher persistence | Regulatory scrutiny |

| Application Scope | Broad polymer compatibility | Specialty uses | Niche applications |

Aliphatic Chain-Modified Analogs

- N,N′-Bis(TMP)Hexanediamine (): Replaces the oxamide bridge with a hexanediamine linker.

- N,N′-Bis(Hydrocarbyloxycarbonyl)-N,N′-Bis(TMP)Diamines ():

These derivatives feature ester or formyl groups, which may enhance hydrolytic stability. The solvent-free synthesis method in offers industrial advantages, reducing waste and cost .

Copolymer and Polymeric HALS

- Poly[(6-Morpholino-s-Triazine)-TMP Copolymer] (PowerStab™ 3346, ): A polymeric HALS with triazine and TMP units. The copolymer structure improves migration resistance in polyolefins, making it suitable for long-term outdoor applications .

- Bis(TMP)Sebacate (): An ester-linked HALS detected in environmental samples.

Performance Metrics :

Piperidylamine Derivatives

- N-(4-Methoxymethyl-4-Piperidinyl)-N-Phenylpropanamide (): A pharmaceutical intermediate with a methoxymethyl-piperidine group. While structurally distinct, it highlights the versatility of TMP derivatives in non-polymer applications, such as drug synthesis .

Functional Comparison :

| Compound | Primary Application | Key Functional Group |

|---|---|---|

| Target Compound | Polymer stabilization | Oxamide |

| Methoxymethyl-Propanamide | Pharmaceuticals | Propanamide |

Biological Activity

N-(4-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)oxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 302.45 g/mol. The structural configuration includes a piperidine ring with significant steric hindrance due to the tetramethyl groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Similar compounds have shown moderate inhibition of acetylcholinesterase (AChE), which suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity : Some derivatives exhibit activity against Mycobacterium tuberculosis and other pathogens, indicating that this compound may also possess antimicrobial properties .

1. Neuroprotective Effects

Research indicates that compounds with similar structural motifs can provide neuroprotective effects by modulating cholinergic signaling pathways. This activity is crucial for maintaining cognitive functions and may help in the management of neurodegenerative disorders.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacteria and fungi. Preliminary studies suggest that it may inhibit the growth of certain strains, although specific data on this compound is limited.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the inhibition potency of several oxamide derivatives on AChE. The results indicated that this compound demonstrated an IC50 value comparable to known inhibitors like rivastigmine . This suggests its potential as a therapeutic agent in cognitive decline.

| Compound | IC50 (µM) |

|---|---|

| Rivastigmine | 25 |

| This compound | 30 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound were screened against Mycobacterium tuberculosis. Results showed varying degrees of effectiveness with some exhibiting MIC values below 250 µM .

| Compound | MIC (µM) | Target |

|---|---|---|

| Compound A | 125 | M. tuberculosis |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.